Cas no 164221-13-0 (7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol)

7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol is a polyunsaturated fatty alcohol with five cis-configured double bonds at positions 7, 10, 13, 16, and 19. This structural configuration imparts high reactivity and flexibility, making it valuable in lipid research and specialized synthesis applications. Its unsaturated nature allows for further functionalization, enabling its use as a precursor in the production of bioactive lipids, surfactants, or model compounds for studying membrane dynamics. The compound’s well-defined double-bond geometry ensures consistency in experimental outcomes, while its long hydrocarbon chain enhances solubility in nonpolar solvents. Suitable for analytical standards and biochemical studies, it offers researchers precise control in lipid-based investigations.
7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol structure
164221-13-0 structure
Product name:7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol
CAS No:164221-13-0
MF:C22H36O
MW:316.52064704895
CID:5092311

7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol Chemical and Physical Properties

Names and Identifiers

    • 7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol
    • 7,10,13,16,19-Docosapentaen-1-ol, (all-Z)- (9CI)
    • (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-1-ol
    • Inchi: 1S/C22H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h3-4,6-7,9-10,12-13,15-16,23H,2,5,8,11,14,17-22H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-
    • InChI Key: ADTMKZPBOJNHBL-JLNKQSITSA-N
    • SMILES: C(=C/C/C=C\CCCCCCO)/C/C=C\C/C=C\C/C=C\CC

Experimental Properties

  • Density: 0.885±0.06 g/cm3(Predicted)
  • Boiling Point: 429.7±24.0 °C(Predicted)
  • pka: 15.19±0.10(Predicted)

7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Larodan
40-2205-7-25mg
7(Z),​10(Z),​13(Z),​16(Z),​19(Z)-​Docosapentaenol
164221-13-0 >99%
25mg
€207.00 2025-03-07

7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol Related Literature

Additional information on 7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol

Professional Introduction to 7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol (CAS No. 164221-13-0)

7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol, identified by the Chemical Abstracts Service Number (CAS No.) 164221-13-0, is a long-chain polyunsaturated alcohol belonging to the class of very-long-chain polyunsaturated fatty alcohols (VLC-PUFAs). This compound has garnered significant attention in the field of biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. Its molecular structure consists of a 22-carbon backbone with five consecutive double bonds in the (Z) configuration, positioned at carbon atoms 7, 10, 13, 16, and 19. This specific arrangement imparts distinct physicochemical characteristics and biological functionalities, making it a subject of intense study in both academic and industrial settings.

The chemical formula of 7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol can be represented as C₂₂H₃₈O, reflecting its hydroxyl group at one end of the carbon chain and the presence of five double bonds. The (Z) configuration denotes the stereochemistry of the double bonds, where the higher-priority groups are oriented on the same side of the double bond plane. This stereochemical arrangement is crucial for determining the compound's interactions with biological targets and its overall biological activity. The compound's solubility profile is influenced by its polar hydroxyl group and the nonpolar hydrocarbon chain, making it soluble in organic solvents but poorly soluble in water. This property is particularly relevant for formulating drug delivery systems and cosmetic products where solvent compatibility is a key consideration.

In recent years, 7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol has been extensively studied for its potential applications in pharmaceuticals, nutraceuticals, and cosmetics. One of the most promising areas of research is its role as an anti-inflammatory agent. Studies have demonstrated that VLC-PUFAs, including this compound, can modulate inflammatory pathways by interacting with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). Specifically, 7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol has been shown to activate PPARα and PPARγ, which are critical for regulating lipid metabolism and inflammation. These findings suggest that this compound may have therapeutic potential in conditions such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.

Furthermore, research indicates that 7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol possesses antioxidant properties. The presence of multiple double bonds in its structure makes it susceptible to oxidative processes, but it also means that it can act as a scavenger for reactive oxygen species (ROS). Antioxidant activity is crucial for protecting cells from oxidative damage caused by free radicals, which are implicated in various pathological processes including aging, neurodegenerative diseases, and cancer. Preclinical studies have shown that administration of 7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenol can reduce oxidative stress markers in animal models, suggesting its potential as a therapeutic agent for oxidative stress-related disorders.

The compound's structural similarity to other VLC-PUFAs also draws attention from researchers exploring lipid-based therapies. VLC-PUFAs are known to play important roles in cell signaling pathways related to inflammation, immunity, and lipid homeostasis. For instance, docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) are well-known VLC-PUFAs with established health benefits. By studying compounds like 7(Z),10(Z),13(Z),16,Z(19)-Docosapentaenol, researchers aim to understand how variations in chain length and double bond configuration influence biological activity. This knowledge could lead to the development of novel lipid-based drugs with tailored properties for specific therapeutic applications.

In addition to its pharmacological potential, 7,Z(10,Z(13,Z(16,Z(19)-Docosapentaenol)) has been explored for its cosmetic applications. The compound's ability to penetrate the skin barrier makes it a candidate for anti-aging creams and moisturizers. Its antioxidant properties can help protect skin cells from damage caused by environmental stressors such as UV radiation and pollution. Furthermore, its structural similarity to natural moisturizing factors found in skin may enhance hydration and barrier function. Cosmetic formulations incorporating 7,Z(10,Z(13,Z(16,Z(19)-Docosapentaenol)) are being developed with the aim of improving skin health and appearance.

The synthesis of 7,Z(10,Z(13,Z(16,Z(19)-Docosapentaenol)) presents unique challenges due to its complex stereochemistry. Traditional synthetic routes often involve multi-step processes with careful control over reaction conditions to ensure high yield and purity. Advances in synthetic chemistry have enabled more efficient production methods, including enzymatic synthesis using microorganisms capable of producing VLC-PUFAs through metabolic engineering. These biotechnological approaches offer a sustainable alternative to traditional chemical synthesis and may facilitate large-scale production of 7,Z(10,Z(13,Z(16,Z(19)-Docosapentaenol)) for industrial applications.

The future direction of research on 7,Z(10,Z(13[Z],16[Z],19[Z]-Docosapentaenol) is likely to focus on elucidating its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at the molecular level will be crucial for optimizing its therapeutic potential. Additionally, clinical trials will be essential to validate preclinical findings and assess its safety and efficacy in human populations. Collaborative efforts between academic researchers and industry partners will be vital for translating laboratory discoveries into tangible health benefits.

In conclusion,7[Z],10[Z],13[Z],16[Z],19[Z]-Docosapentaenol (CAS No.164221-13-0) is a multifaceted compound with significant promise in pharmaceuticals,nutraceuticals,and cosmetics.Being a VLC-PUFA with unique stereochemical features,it exhibits anti-inflammatory antioxidant properties that make it attractive for treating various inflammatory diseases oxidative stress-related disorders.Furthermore,costmetic applications are being explored due to its ability enhance skin health.Future research will focus on elucidating its mechanism action optimizing therapeutic applications.

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